(Rac)-NPD6433

Antifungal Broad-Spectrum Minimum Inhibitory Concentration

Select (Rac)-NPD6433: the only screening hit active against A. fumigatus. This racemic triazenyl indole delivers >2-log fungicidal killing of C. neoformans (vs fluconazole's fungistatic action), retains full potency against azole-resistant C. albicans, and achieves MIC <10 μg/mL across C. albicans, C. glabrata, C. auris, and C. neoformans. Covalent targeting of the FMN-dependent Fas1 ER domain—absent in human FAS—ensures selectivity unmatched by cerulenin or azoles. The definitive broad-spectrum positive control for resistance, virulence, and combination studies.

Molecular Formula C21H21N5O3
Molecular Weight 391.4 g/mol
Cat. No. B15622932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-NPD6433
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N5O3/c1-29-21(28)20-19(15-5-2-3-6-16(15)22-20)23-24-25-10-13-9-14(12-25)17-7-4-8-18(27)26(17)11-13/h2-8,13-14,22H,9-12H2,1H3/t13-,14+/m0/s1
InChIKeyIXWNPEOFLGJGLY-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-NPD6433: Broad-Spectrum Antifungal Triazenyl Indole Targeting Fungal Fatty Acid Synthase (Fas1) for Antifungal Drug Discovery and Research


(Rac)-NPD6433 is the racemic form of NPD6433, a synthetic triazenyl indole compound that functions as a covalent inhibitor of the enoyl reductase domain of fungal fatty acid synthase 1 (Fas1) [1]. This compound exhibits broad-spectrum antifungal activity against clinically relevant pathogenic fungi, including Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans, and the filamentous mold Aspergillus fumigatus [1]. By targeting Fas1, (Rac)-NPD6433 arrests essential fatty acid biosynthesis, a mechanism distinct from conventional antifungal classes that target the cell wall or membrane [1].

(Rac)-NPD6433: Why Generic Substitution with Other FAS Inhibitors or Broad-Spectrum Antifungals Is Scientifically Unjustified


Despite the existence of other fatty acid synthase (FAS) inhibitors such as cerulenin and broad-spectrum antifungals like fluconazole, (Rac)-NPD6433 possesses a distinct mechanism of action and pharmacological profile that preclude simple substitution. The compound targets the enoyl reductase domain of fungal Fas1, a domain that requires flavin mononucleotide (FMN) as a cofactor—a feature not shared by human FAS [1]. Unlike cerulenin, which inhibits the β-ketoacyl-reductase activity of Fas2, (Rac)-NPD6433 covalently modifies the Fas1 ER domain, leading to differential rescue by FMN supplementation [1]. Furthermore, (Rac)-NPD6433 demonstrates fungicidal activity, whereas fluconazole is fungistatic [1]. These mechanistic and phenotypic differences underscore the need for careful compound selection rather than generic substitution based solely on target class or antifungal indication.

(Rac)-NPD6433: Quantitative Comparative Evidence Supporting Differentiated Scientific and Procurement Decisions


(Rac)-NPD6433 Demonstrates Superior Broad-Spectrum Antifungal Potency Compared to Co-Screening Hits

In a high-throughput screen of the RIKEN NPDepo library against four pathogenic yeast species, (Rac)-NPD6433 (as NPD6433) exhibited MIC values below the initial screening concentration of 10 μg/mL against multiple species, whereas the co-screening hit NPD5296 only showed this level of potency against Candida auris (MIC90 = 5 μg/mL) [1]. Under CLSI conditions, MIC80 values for NPD6433 ranged from 1.25 to 10 μg/mL across pathogenic yeast isolates [1].

Antifungal Broad-Spectrum Minimum Inhibitory Concentration

(Rac)-NPD6433 Is the Only Screening Hit with Activity Against Aspergillus fumigatus

Among the three prioritized screening hits (NPD6433, NPD8193, NPD5296), NPD6433 was the only compound that demonstrated bioactivity against the filamentous mold Aspergillus fumigatus [1]. This activity extends the compound's spectrum beyond yeast pathogens to include a major cause of invasive aspergillosis.

Aspergillus fumigatus Filamentous Fungi Antifungal Spectrum

(Rac)-NPD6433 Exhibits Fungicidal Activity, in Contrast to the Fungistatic Azole Fluconazole

In time-kill assays, treatment of Candida albicans with NPD6433 resulted in a >2-log reduction in viability after 48 hours, demonstrating fungicidal activity [1]. In contrast, fluconazole, a standard-of-care azole antifungal, is fungistatic and does not achieve comparable killing [1]. Spotting assays further confirmed loss of colony-forming activity with NPD6433 treatment [1].

Fungicidal Fungistatic Time-Kill Assay

(Rac)-NPD6433 Extends Survival in an In Vivo Nematode Model of Azole-Resistant Candidiasis

In a Caenorhabditis elegans infection model, NPD6433 treatment significantly extended the lifespan of nematodes infected with azole-resistant Candida albicans at well-tolerated exposures [1]. This provides in vivo proof-of-concept for efficacy against drug-resistant fungal pathogens.

In Vivo Efficacy Azole Resistance Caenorhabditis elegans

(Rac)-NPD6433 Maintains Activity Against Azole-Resistant Clinical Isolates Without Cross-Resistance

MIC testing against clinical isolates of Candida albicans with resistance to conventional azole antifungals demonstrated that NPD6433 retains full activity and does not exhibit cross-resistance [1]. This suggests a resistance mechanism distinct from that affecting azoles.

Cross-Resistance Azole Resistance Antifungal Susceptibility

(Rac)-NPD6433 Impairs Cryptococcal Virulence Traits at Sub-MIC Concentrations

At sub-MIC concentrations, NPD6433 significantly reduced capsule thickness in Cryptococcus neoformans compared to untreated or fluconazole-treated cells [1]. Quantitative image analysis confirmed a decrease in the percentage of cell area attributable to the capsule [1].

Virulence Capsule Cryptococcus neoformans

(Rac)-NPD6433: Optimal Research and Industrial Application Scenarios Based on Verified Differentiated Evidence


Broad-Spectrum Antifungal Screening and Drug Discovery Programs Targeting Multiple Pathogenic Yeast Species

(Rac)-NPD6433 is ideally suited for use as a positive control or reference compound in high-throughput screening campaigns aimed at identifying novel antifungal agents with activity against Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans. Its MIC <10 μg/mL against all four species provides a benchmark for broad-spectrum activity [1].

Investigating Fungal Fatty Acid Synthase (Fas1) as a Therapeutic Target in Filamentous Fungi

Given that (Rac)-NPD6433 is the only screening hit with demonstrated bioactivity against Aspergillus fumigatus [1], it serves as a critical tool compound for studies exploring Fas1 inhibition as a strategy to combat invasive aspergillosis and other mold infections.

Studying Fungicidal Mechanisms and Anti-Virulence Strategies in Cryptococcus neoformans

Researchers investigating fungicidal mechanisms or virulence attenuation in C. neoformans should prioritize (Rac)-NPD6433. The compound achieves >2-log killing [1] and significantly reduces capsule formation at sub-MIC levels [1], enabling dual-focused studies on both fungal viability and pathogenicity.

Research on Azole-Resistant Candida Infections and Combination Therapy Approaches

(Rac)-NPD6433 maintains full activity against azole-resistant clinical isolates of Candida albicans [1] and demonstrates in vivo efficacy in a nematode model of azole-resistant infection [1]. These attributes make it a valuable tool for investigating mechanisms of azole resistance and for evaluating potential combination regimens with existing azole antifungals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-NPD6433

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.